Metadoxine
Overview
Description
Metadoxine, also known as pyridoxine-pyrrolidone carboxylate, is a compound used primarily to treat chronic and acute alcohol intoxication. It is an ion pair salt of pyridoxine (vitamin B6) and pyrrolidone carboxylate. This compound accelerates the clearance of alcohol from the blood and has shown potential in treating liver diseases .
Mechanism of Action
Target of Action
Metadoxine primarily targets the 5-HT2B receptor , a subtype of the serotonin receptor . This receptor is involved in various physiological processes including mood regulation, vascular function, and gastrointestinal motility . This compound also displays high affinity to the gamma-aminobutyric acid (GABA) transporter .
Mode of Action
This compound acts as a selective antagonist of the serotonin receptor subtype 5-HT2B . By antagonizing the 5-HT2B receptor, this compound can inhibit the binding of serotonin to this receptor and prevent its downstream signaling . This compound also inhibits the activity of the enzyme GABA transaminase , which breaks down GABA . This results in an increase in inhibitory GABA-ergic synaptic transmission through a presynaptic effect .
Biochemical Pathways
This compound is an ion pair salt of pyridoxine and pyrrolidone carboxylate (PCA) . Pyridoxine (vitamin B6) is a precursor of coenzymes including pyridoxal 5’-phosphate (PLP), which accelerates the metabolic degradation of ethanol and prevents adenosine triphosphate (ATP) inactivation by acetaldehyde . Pyridoxal phosphate-dependent enzymes also play a role in the biosynthesis of four important neurotransmitters: serotonin (5-HT), epinephrine, norepinephrine, and GABA .
Pharmacokinetics
The pharmacokinetics of this compound exhibited dose-related kinetics from the 0.6- to the 1.2-g dose . After multiple doses, the pharmacokinetic parameters of this compound were consistent with those after a single dose . The systemic exposure increased approximately linearly with dose over the range of 600 to 1200 mg .
Result of Action
This compound accelerates alcohol clearance from the blood . In clinical studies, this compound has been reported to reduce the half-life of ethanol in healthy volunteers and in acutely intoxicated patients . It also accelerates the metabolism of alcohol and acetaldehyde into less toxic higher ketones and improves their urinary clearance . This compound has been shown to restore laboratory variables such as alcohol, ammonia, γ-GT, and alanine aminotransferase . It also improves clinical symptoms of alcohol intoxication, including psychomotor agitation, depression, aggressiveness, and equilibrium disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the dosage and frequency of administration can affect the drug’s efficacy and stability . This compound, when given in an immediate release form in doses from 300 mg twice a day to 500 mg three times a day of up to 3 months, has been shown to improve biochemical indices of liver function as well as reduce ultrasonic evidence of fatty liver disease .
Biochemical Analysis
Biochemical Properties
Metadoxine is an ion pair salt of pyridoxine and pyrrolidone carboxylate (PCA) . Pyridoxine (vitamin B6) is a precursor of coenzymes including pyridoxal 5’-phosphate (PLP), which accelerates the metabolic degradation of ethanol and prevents adenosine triphosphate (ATP) inactivation by acetaldehyde . Pyridoxal phosphate dependent enzymes also play a role in the biosynthesis of four important neurotransmitters: serotonin (5-HT), epinephrine, norepinephrine and GABA .
Cellular Effects
This compound has been reported to reduce the half-life of ethanol in healthy volunteers and in acutely intoxicated patients . It accelerates the metabolism of alcohol and acetaldehyde into less toxic higher ketones and improves their urinary clearance . It also restores laboratory variables such as alcohol, ammonia, γ-GT, and alanine aminotransferase .
Molecular Mechanism
This compound may block the differentiation step of preadipocytes by inhibiting CREB phosphorylation and binding to the cAMP response element, thereby repressing CCAAT/enhancer-binding protein b during hormone-induced adipogenesis .
Temporal Effects in Laboratory Settings
In a study, this compound was given in an immediate release form in doses from 300 mg twice a day to 500 mg three times a day of up to 3 months. It has been shown to improve biochemical indices of liver function as well as reduce ultrasonic evidence of fatty liver disease .
Dosage Effects in Animal Models
In a study on mice, this compound decreased body weight and liver weight compared to the high fat diet group . Liver sections showed that high fat diet mice developed marked macro- and microvesicular steatosis, as well as multifocal necrosis compared to the controls. This compound treatment abolished steatosis .
Metabolic Pathways
This compound accelerates the metabolic degradation of ethanol and prevents adenosine triphosphate (ATP) inactivation by acetaldehyde . It also plays a role in the biosynthesis of four important neurotransmitters: serotonin (5-HT), epinephrine, norepinephrine and GABA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metadoxine can be synthesized through a one-step method where vitamin B6 is used as a starting material and reacts directly with L-pyroglutamic acid after alkali dissociation. This method produces this compound with a stable crystal form, good flowability, and high purity without the need for recrystallization or purification .
Industrial Production Methods
The industrial production of this compound involves the use of vitamin B6 and L-pyroglutamic acid. The reaction is carried out in a suitable solvent under controlled temperature conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, minimizing the use of solvents and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Metadoxine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Scientific Research Applications
Metadoxine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Primarily used to treat alcohol intoxication and liver diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Metadoxine is unique compared to other compounds used to treat alcohol intoxication due to its dual action of accelerating alcohol clearance and protecting the liver. Similar compounds include:
Disulfiram: Used to treat alcohol dependence by inhibiting aldehyde dehydrogenase, leading to unpleasant effects when alcohol is consumed.
Naltrexone: An opioid antagonist used to reduce alcohol cravings.
Acamprosate: Used to stabilize chemical balance in the brain that is disrupted by alcohol withdrawal.
This compound’s unique combination of pyridoxine and pyrrolidone carboxylate allows it to exert its effects more efficiently and with fewer side effects compared to these other compounds .
Properties
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKKQQUKJJGFMN-HVDRVSQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)N[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996053 | |
Record name | Metadoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74536-44-0 | |
Record name | Metadoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74536-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridoxine mixture with Pyrrolidonecarboxylic Acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074536440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metadoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16554 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metadoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-L-proline, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METADOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ7M98H5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the precise mechanism of action is not fully elucidated, research suggests that metadoxine interacts with multiple pathways, influencing both liver and brain function. Some proposed mechanisms include:
- Modulation of GABAergic Activity: this compound has been shown to influence GABAergic neurotransmission, potentially contributing to its effects on alcohol withdrawal symptoms. []
- Antioxidant Activity: this compound exhibits antioxidant properties, scavenging free radicals and protecting against oxidative stress, which is particularly relevant in alcohol-induced liver damage. [, ]
- Influence on Ethanol Metabolism: Some studies suggest that this compound may indirectly accelerate the elimination of ethanol from the body, although the exact mechanism remains unclear. [, , ]
ANone: The downstream effects of this compound's actions include:
- Improved Liver Function: this compound has been shown to improve liver function tests in patients with alcoholic liver disease, potentially due to its antioxidant and anti-inflammatory properties. [, , , , ]
- Reduced Alcohol Withdrawal Symptoms: this compound may help manage alcohol withdrawal symptoms, possibly through its influence on GABAergic neurotransmission. []
- Potential Cognitive Benefits: Preliminary research suggests that this compound may have cognitive-enhancing effects, particularly in individuals with attention-deficit/hyperactivity disorder (ADHD). [, ]
ANone: The molecular formula of this compound is C14H18N2O6, and its molecular weight is 310.3 g/mol.
ANone: While the provided research papers do not delve into detailed spectroscopic analysis, HPLC and UV spectrophotometry are frequently used for this compound analysis. UV spectrophotometry at a wavelength of 324 nm is one method for quantifying this compound. []
ANone: The provided research papers primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions would require further investigation.
ANone: this compound is not typically characterized as a catalyst. Its actions are primarily attributed to its pharmacological properties rather than catalytic activity.
ANone: While the provided research papers do not explicitly address SHE regulations, this compound, as a pharmaceutical compound, would be subject to regulatory guidelines for manufacturing, handling, and disposal. Specific information would need to be obtained from relevant regulatory agencies.
ANone: Specific PK/PD studies relating this compound concentrations to its pharmacological effects are limited in the provided research. Establishing clear PK/PD relationships is crucial for optimizing dosing regimens and understanding its therapeutic window.
ANone: Numerous in vitro and in vivo studies have been conducted on this compound, primarily focusing on its effects on alcoholic liver disease and alcohol intoxication:
- In Vitro Studies: this compound has shown protective effects against ethanol and acetaldehyde-induced damage in hepatocyte and hepatic stellate cell cultures. []
- Animal Models: Studies in rodents have demonstrated this compound's ability to reduce liver injury, improve biochemical markers of liver function, and accelerate ethanol elimination in models of alcoholic liver disease. [, , , , , ] It has also shown promising results in a mouse model of Fragile X syndrome, improving behavioral outcomes and normalizing biochemical markers. []
- Clinical Trials: Clinical trials have demonstrated this compound's efficacy in treating acute alcohol intoxication and improving liver function in patients with chronic alcoholism. [, , , , , , ] It has also shown potential in treating ADHD, particularly the predominantly inattentive subtype. [, ]
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